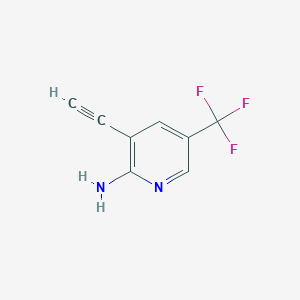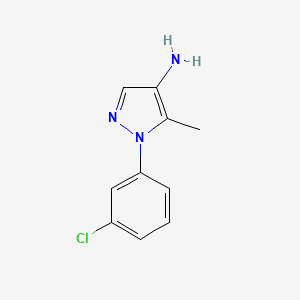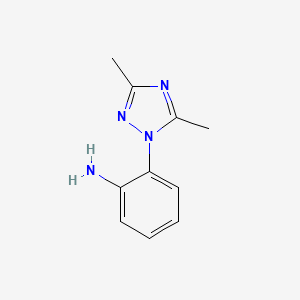
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide
Overview
Description
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide (DMPPS) is a sulfonamide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Scientific Research Applications
Inhibition of Carbonic Anhydrases and Acetylcholinesterase : Compounds similar to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide have been studied for their inhibitory potency against human carbonic anhydrases (CA) and acetylcholinesterase (AChE) enzymes. They also show low cytotoxicity, indicating potential as therapeutic agents (Ozmen Ozgun et al., 2019).
Synthesis and Characterization of Novel Compounds : Research includes developing new sulfonamide derivatives with specific biological activities. These derivatives are valuable in studying various biochemical processes, particularly as inhibitors of human carbonic anhydrases, essential enzymes in many physiological functions (Komshina et al., 2020).
DNA Binding and Cytotoxicity Studies : Studies focus on the synthesis of new compounds from 3,5-dimethyl pyrazole, exploring their interactions with DNA through molecular docking and absorption spectroscopy. These compounds are also examined for their cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research (Reddy et al., 2017).
Development of Cyclooxygenase-2 Inhibitors : Sulfonamide-containing pyrazole derivatives have been evaluated for their effectiveness in inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain. Such research is crucial for developing new therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial and Antioxidant Activities : Certain pyrazole-based sulfonamide derivatives have been synthesized and tested for their in vitro antimicrobial activities against bacterial and fungal strains, as well as for their antioxidant properties. This highlights their potential in developing new antimicrobial and antioxidant agents (Badgujar et al., 2018).
Structural Studies and Supramolecular Networks : Research has been conducted on the treatment of pyrazole sulfoxide and sulfone ligands with palladium chloride, leading to the formation of monomeric and dimeric complexes. These studies are significant in understanding the ligands' structural effects on topology and interpenetration in supramolecular networks (León et al., 2013).
properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c1-6(2)5-12-8(4)9(7(3)11-12)15(10,13)14/h6H,5H2,1-4H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBBZMMEXIGBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)






![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)

![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)